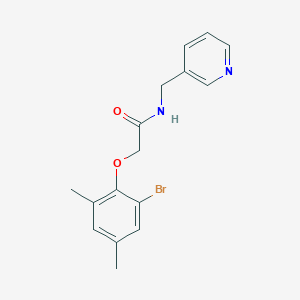![molecular formula C21H25N3O2 B250790 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B250790.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide, commonly known as AEBSF, is a serine protease inhibitor that has been extensively used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. AEBSF is widely used in biochemical and physiological studies due to its ability to inhibit serine proteases, which play a critical role in many biological processes.
Wirkmechanismus
AEBSF works by irreversibly binding to the active site of serine proteases, preventing them from cleaving their substrates. This inhibition is achieved through the formation of a covalent bond between AEBSF and the serine residue of the active site.
Biochemical and Physiological Effects
The inhibition of serine proteases by AEBSF has several biochemical and physiological effects. For example, AEBSF has been shown to inhibit the activation of blood coagulation factors, thereby preventing the formation of blood clots. AEBSF has also been shown to inhibit the production of inflammatory cytokines, which play a critical role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using AEBSF in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other proteases. However, AEBSF has some limitations, such as its irreversibility, which can make it difficult to study the kinetics of enzyme inhibition.
Zukünftige Richtungen
AEBSF has several potential future directions in scientific research. One area of interest is the development of more potent and selective serine protease inhibitors based on the structure of AEBSF. Another area of interest is the use of AEBSF in drug discovery, particularly in the development of new therapies for diseases such as cancer and Alzheimer's disease. Additionally, AEBSF could be used to study the role of serine proteases in viral infections, such as COVID-19, which has been shown to involve serine proteases in its entry into host cells.
Synthesemethoden
AEBSF is synthesized by the reaction between 4-ethylbenzoic acid and 4-(4-chlorobenzyl)piperazine, followed by acetylation with acetic anhydride. The resulting product is then purified using column chromatography to obtain pure AEBSF.
Wissenschaftliche Forschungsanwendungen
AEBSF is commonly used in scientific research to inhibit serine proteases, which are involved in many biological processes, including blood coagulation, inflammation, and cell signaling. AEBSF has been used to study the role of serine proteases in various diseases, including cancer, Alzheimer's disease, and viral infections.
Eigenschaften
Molekularformel |
C21H25N3O2 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-17-4-6-18(7-5-17)21(26)22-19-8-10-20(11-9-19)24-14-12-23(13-15-24)16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,26) |
InChI-Schlüssel |
HJECCCPGAOIUEV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)







![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)